

Application Notes and Protocols: Quantifying Oxygen Consumption in Cells Treated with Lipoamide

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Compound of Interest		
Compound Name:	Lipoamide	
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These application notes provide a comprehensive guide to quantifying the effects of **lipoamide** on cellular oxygen consumption. **Lipoamide**, the amide form of lipoic acid, has been shown to be a potent stimulator of mitochondrial biogenesis and function, leading to increased cellular respiration.[1][2] This document outlines the underlying signaling pathway, provides detailed experimental protocols for measuring oxygen consumption, and presents quantitative data from relevant studies.

Introduction

Lipoamide plays a crucial role in mitochondrial energy metabolism.[3] Recent studies have demonstrated that exogenously administered **lipoamide** can significantly increase mitochondrial mass, DNA copy number, and the expression of key transcription factors involved in mitochondrial biogenesis.[1][2] This leads to an enhanced rate of basal oxygen consumption in cells.[1] Understanding the mechanisms and accurately quantifying these effects are critical for research in metabolic disorders, aging, and drug development.

Signaling Pathway: Lipoamide-Induced Mitochondrial Biogenesis

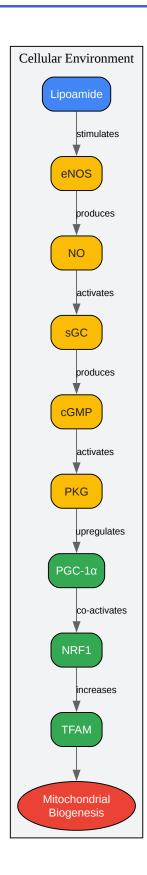


Methodological & Application

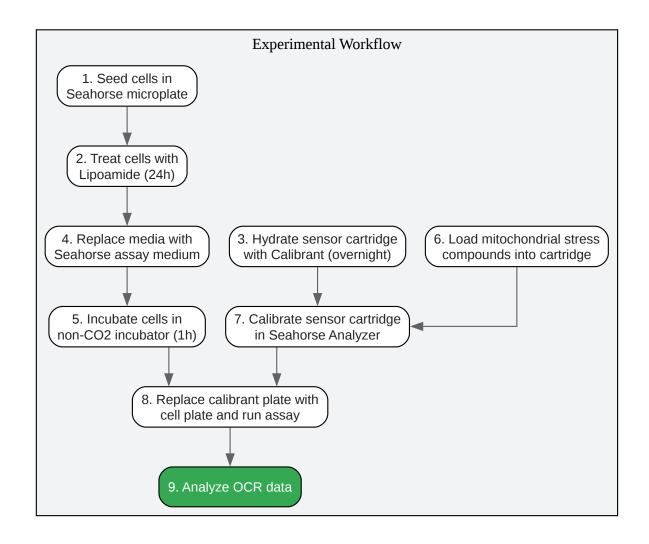
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Lipoamide stimulates mitochondrial biogenesis in adipocytes through the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.[1][2] Treatment with **lipoamide** increases the expression of eNOS, leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which catalyzes the formation of cyclic guanosine monophosphate (cGMP). Subsequently, cGMP activates PKG, which in turn upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α), a master regulator of mitochondrial biogenesis. PGC-1 α then co-activates nuclear respiratory factor 1 (NRF1), which ultimately leads to an increase in mitochondrial transcription factor A (TFAM) and mitochondrial DNA (mtDNA) replication, driving the synthesis of new mitochondria.









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- 2. Lipoamide or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
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